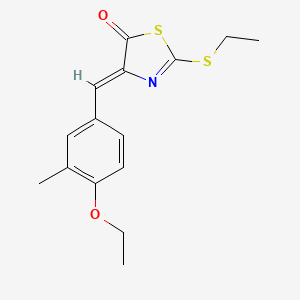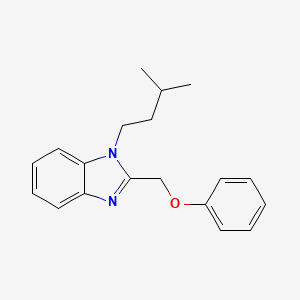![molecular formula C12H12N2O3S B5778771 methyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5778771.png)
methyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thioester derivative of 1,3,4-oxadiazole, which is a heterocyclic compound with a five-membered ring containing three nitrogen and two oxygen atoms.
Mecanismo De Acción
The mechanism of action of methyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate is not fully understood. However, studies have shown that this compound can inhibit the growth of microorganisms by disrupting their cell membrane integrity. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Methyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate has been shown to have both biochemical and physiological effects. Biochemically, it can inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase. Physiologically, it can induce vasodilation and decrease blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate has several advantages for lab experiments. It is easy to synthesize and has a high purity level. It also exhibits a broad range of biological activities, making it a versatile compound for various research applications. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the research of methyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate. One potential direction is the development of new derivatives with improved biological activities. Another direction is the study of the compound's potential applications in nanotechnology and material science. Additionally, further research is needed to fully understand the compound's mechanism of action and potential toxicity.
Métodos De Síntesis
The synthesis of methyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate can be achieved through a multistep process. The first step involves the synthesis of 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol, which can be obtained by reacting 4-methylphenylhydrazine with carbon disulfide in the presence of sodium hydroxide. The resulting product is then reacted with ethyl chloroacetate in the presence of potassium carbonate to obtain the final product, methyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate.
Aplicaciones Científicas De Investigación
Methyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate has been studied for its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and material science. In medicinal chemistry, this compound has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory activities. In agricultural chemistry, it has been studied as a potential pesticide due to its insecticidal and fungicidal properties. In material science, it has been used as a building block for the synthesis of new materials with unique optical and electronic properties.
Propiedades
IUPAC Name |
methyl 2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-8-3-5-9(6-4-8)11-13-14-12(17-11)18-7-10(15)16-2/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDSZSCPVSUBQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(hydroxyimino)acetamide](/img/structure/B5778701.png)




![N-{3-[N-(cyclohexylcarbonyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide](/img/structure/B5778728.png)
![N-{[(2-ethoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5778735.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide](/img/structure/B5778737.png)
![1-(2-adamantyl)-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}piperazine](/img/structure/B5778752.png)
![N'-[(4-methylphenyl)sulfonyl]-2-phenoxyacetohydrazide](/img/structure/B5778755.png)

![N-(2,5-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5778764.png)
![N-(2,3-dimethylphenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5778785.png)
![5-[(3,4-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5778792.png)